3-[(4-Bromobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARFDOAGBBUOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855749-65-4 | |
| Record name | 3-[(4-Bromophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855749-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism
This method involves the nucleophilic substitution of 3-hydroxybenzoic acid with 4-bromobenzyl bromide in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group attacks the electrophilic benzyl carbon.
Reaction Scheme :
Optimization Parameters
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction rates by stabilizing ionic intermediates.
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Temperature : Reactions typically proceed at 60–80°C to overcome activation energy barriers.
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Base Selection : Potassium carbonate offers moderate reactivity, while stronger bases like NaH may improve yields but risk side reactions.
Yield and Challenges
Reported yields for analogous reactions range from 45% to 68%. Key challenges include:
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Competitive Esterification : The carboxylic acid group may react with the benzyl bromide, necessitating protection/deprotection steps.
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Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is required to isolate the product from unreacted starting materials.
Mitsunobu Reaction for Ether Formation
Reaction Design
The Mitsunobu reaction enables ether synthesis under mild conditions, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to mediate the coupling of 4-bromobenzyl alcohol and 3-hydroxybenzoic acid.
Reaction Scheme :
Advantages Over Alkylation
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Steric Control : The Mitsunobu reaction avoids alkylation’s regioselectivity issues, favoring ether formation even with sterically hindered alcohols.
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Yield Improvement : Yields exceeding 75% have been reported for structurally similar compounds.
Limitations
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Cost : DEAD and PPh₃ are expensive, limiting industrial scalability.
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Byproduct Management : Triphenylphosphine oxide requires removal via filtration or aqueous washes.
Carbodiimide-Mediated Coupling
Activation Strategy
Dicyclohexylcarbodiimide (DCC) activates the hydroxyl group of 3-hydroxybenzoic acid, facilitating nucleophilic attack by 4-bromobenzyl alcohol. 4-Dimethylaminopyridine (DMAP) catalyzes the reaction, often conducted in dichloromethane at room temperature.
Reaction Scheme :
Performance Metrics
-
Yield : 60–70% under optimized conditions.
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Purity : Requires purification via recrystallization (e.g., ethyl acetate/hexane).
Comparative Analysis of Methods
| Method | Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | 4-Bromobenzyl bromide, K₂CO₃ | 45–68% | Simple setup, low cost | Side reactions, moderate yield |
| Mitsunobu Reaction | PPh₃, DEAD | 70–75% | High regioselectivity, mild conditions | High cost, byproduct removal |
| Carbodiimide-Mediated | DCC, DMAP | 60–70% | Room-temperature reaction | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form benzyl alcohol derivatives.
Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation and Reduction Reactions: Products include carboxylate salts or benzyl alcohol derivatives.
Esterification and Hydrolysis: Products include esters or the original carboxylic acid.
Scientific Research Applications
Chemistry
3-[(4-Bromobenzyl)oxy]benzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique bromine atom allows for various substitution reactions, which are crucial in organic synthesis .
Biochemistry
In biochemical studies, the compound is used to investigate enzyme interactions and protein modifications. Its ability to form halogen bonds enhances its binding affinity to biological targets, making it valuable in drug design .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines by activating proteasomal and lysosomal pathways. For instance, treatment with this compound resulted in a significant reduction in cell viability in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines .
Inhibition of Cancer Cell Proliferation
A study demonstrated that treatment with this compound led to enhanced activity of cathepsins B and L, resulting in increased apoptosis rates in liver and melanoma cancer cells.
Proteasome Activation
Another investigation highlighted the compound's ability to activate the ubiquitin-proteasome pathway (UPP), essential for degrading misfolded proteins. This activation was particularly pronounced in aged fibroblasts, indicating potential applications in anti-aging therapies .
Mechanism of Action
The mechanism of action of 3-[(4-Bromobenzyl)oxy]benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromobenzyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
- Structure : Contains a chloromethyl group on the benzoyl moiety at the 3-position of benzoic acid.
- Key Findings :
- Lipophilicity : Higher CLogP (3.36) compared to salicylic acid (2.01), enhancing cellular uptake .
- Pharmacology : Exhibits superior analgesic (dose-dependent increase in plantar latency, $ P < 0.01 $) and antiplatelet activity (prolonged bleeding time) compared to aspirin, with minimal gastrointestinal toxicity due to weaker COX-1 inhibition .
- Synthesis : Microwave-assisted synthesis achieved 73.27% yield, with purity confirmed via NMR and IR .
Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate
- Structure : Features a 4-bromobenzyl ether linked to a cinnamic acid-glycine hybrid.
- Key Findings: Bioactivity: Inhibits soybean lipoxygenase (LOX) ($ IC_{50} = 80 \, \mu M $) and shows antioxidant properties. Synthesis: Three-step procedure (yield: 95%) using Steglich esterification under microwave irradiation .
3-[(2-Fluorobenzyl)oxy]benzoic Acid
- Structure : Substituted with a 2-fluorobenzyl group.
- Key Properties: Fluorine’s electronegativity may enhance metabolic stability and receptor affinity compared to bromine.
Physicochemical and Pharmacological Comparison
*Estimated based on structural analogs.
Mechanistic Insights
- COX-2 Selectivity : The chloromethyl derivative’s reduced COX-1 interaction minimizes gastric toxicity, a critical advantage over aspirin .
- Halogen Effects : Bromine’s bulkiness may enhance receptor binding in lipophilic pockets, while chlorine and fluorine optimize electronic and steric interactions .
- Esterification Strategies : Microwave and Steglich methods improve yields and purity in derivatives like the cinnamate-glycine hybrid, highlighting scalable synthesis routes .
Biological Activity
3-[(4-Bromobenzyl)oxy]benzoic acid is a benzoic acid derivative that has garnered attention in various biological studies due to its potential therapeutic properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromobenzyl ether substituent that significantly influences its biological reactivity. The presence of the bromine atom enhances the compound's ability to form halogen bonds, which can improve its binding affinity to various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The bromine atom can interact with specific molecular targets, modulating enzymatic activity. This interaction may influence processes such as protein degradation and cellular signaling pathways.
- Protein Binding : The compound's structure allows it to fit into hydrophobic pockets of proteins, enhancing its biological activity through increased binding affinity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines by activating proteasomal and lysosomal pathways, which are critical for cellular homeostasis and response to stress .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The compound enhanced the activity of cathepsins B and L, leading to increased apoptosis rates .
- Proteasome Activation : Another investigation highlighted the compound's ability to activate the ubiquitin-proteasome pathway (UPP), essential for degrading misfolded proteins. This activation was particularly pronounced in aged fibroblasts, indicating potential applications in anti-aging therapies .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(4-Bromobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. Start with 3-hydroxybenzoic acid and 4-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via deprotonation of the hydroxyl group to form a phenoxide ion, which attacks the benzyl bromide. Optimize yields by adjusting reaction time (12-24 hours), temperature (60-80°C), and stoichiometry (1:1.2 molar ratio of acid to bromide). Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H NMR (δ 8.1 ppm for aromatic protons, δ 5.2 ppm for the benzyl ether group) and ¹³C NMR (δ 167 ppm for the carboxylic acid carbon).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₄H₁₁BrO₃; expected [M+H]⁺ = 323.00).
- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) .
Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?
- Methodological Answer : This compound serves as:
- A building block for synthesizing kinase inhibitors or protease modulators via esterification or amidation of the carboxylic acid group.
- A probe for studying enzyme-substrate interactions (e.g., fluorescence tagging via bromine substitution).
- A precursor for metal-organic frameworks (MOFs) due to its rigid aromatic structure .
Advanced Research Questions
Q. How do electronic effects of the 4-bromobenzyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine atom activates the benzyl position for nucleophilic attack. Use Hammett substituent constants (σₚ = +0.23 for Br) to predict reaction rates compared to analogs (e.g., 4-methyl or 4-fluoro derivatives). Experimental validation via competitive kinetic studies (e.g., SN2 reactions with amines in THF) can quantify relative reactivity .
Q. What strategies can mitigate contradictory data in biological activity studies of this compound derivatives?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target binding.
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation.
- Structural Analog Comparison : Synthesize derivatives with varying substituents (e.g., 4-chloro or 4-fluoro) to isolate electronic vs. steric effects .
Q. How can computational chemistry aid in predicting the binding modes of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100-ns trajectories.
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities and prioritize derivatives for synthesis .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : If chirality is introduced (e.g., via asymmetric catalysis), use:
- Chiral HPLC with cellulose-based columns to separate enantiomers.
- Crystallization-Induced Dynamic Resolution (CIDR) to enhance enantiomeric excess (ee) during large-scale reactions.
- Process Optimization : Continuous flow reactors to improve heat/mass transfer and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
